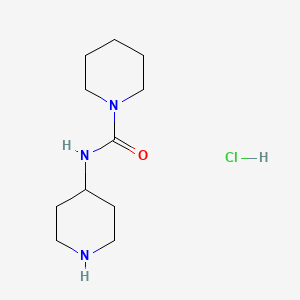

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride

Descripción general

Descripción

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride is a chemical compound that has been the subject of various studies due to its potential biological activity and applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been investigated for their biological activities, including as inhibitors of adenylyl cyclase in G. lamblia , Lewis basic catalysts in hydrosilylation reactions , TRPM8 antagonists , HIV-1 reverse transcriptase inhibitors , PCSK9 mRNA translation inhibitors , and inotropic agents .

Synthesis Analysis

The synthesis of related N-substituted piperidine carboxamides involves various chemical reactions, including acylation, deprotection, and salt formation . For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through a scalable and facile process starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of other piperidine carboxamides has been reported, which typically involves the formation of the piperidine ring, followed by functionalization at the appropriate positions to introduce the carboxamide group and other substituents .

Molecular Structure Analysis

The molecular structure of N-substituted piperidine carboxamides has been studied using various analytical techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction . Density functional theory (DFT) calculations have been used to determine the optimal molecular structure and compare it with experimental data . These studies provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of the compounds .

Chemical Reactions Analysis

The chemical reactivity of N-substituted piperidine carboxamides is influenced by the presence of functional groups and substituents on the piperidine ring. For example, the arene sulfonyl group on N4 in l-piperazine-2-carboxylic acid derived N-formamides was found to be critical for the high enantioselectivity observed in hydrosilylation reactions . The introduction of different aryl groups and their substituents has been shown to affect the in-vitro potency of these compounds as TRPM8 antagonists . Additionally, the triazine heterocycle in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides was essential for high potency and selectivity as inhibitors of soluble epoxide hydrolase10.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted piperidine carboxamides are determined by their molecular structure and the nature of their substituents. These properties include solubility, stability, and reactivity, which are important for their potential therapeutic applications. For instance, the pharmacokinetic profile and efficacy in rodent models of neuropathic pain were evaluated for a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, revealing that certain isomers exhibited excellent potency and selectivity . The physicochemical properties of these compounds, such as their electrostatic potential and vibrational frequencies, have also been studied using DFT .

Aplicaciones Científicas De Investigación

Scalable Synthesis for CNS Disorder Treatment

- Study Findings : A novel and scalable synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been established. This compound is a Rho kinase inhibitor under investigation for treating central nervous system disorders. The process achieves high purity and yield, indicating potential for large-scale production (Wei et al., 2016).

Inhibitors for Treating Neuroinflammation

- Study Findings : Compounds like 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, identified from high-throughput screening, have been found to inhibit soluble epoxide hydrolase, showing promise as tool compounds for investigating various disease models, including those related to neuroinflammation (Thalji et al., 2013).

Potential for Antiviral and Anticancer Applications

- Study Findings :

- N-phenyl piperidine analogs, part of the piperidine-4-yl-aminopyrimidine class, have shown potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Tang et al., 2010).

- A new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acts as tubulin inhibitors, showing potential as anticancer agents (Krasavin et al., 2014).

Synthesis and Evaluation in Drug Discovery

- Study Findings :

- The process for synthesizing (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a CGRP receptor antagonist, has been developed and scaled up. This highlights its application in drug discovery (Cann et al., 2012).

- A novel ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), specifically targeting microglia in neuroinflammation, has been synthesized and evaluated, suggesting its application in neuroimaging and studying neuroinflammation (Horti et al., 2019).

Direcciones Futuras

Piperidine derivatives continue to be an area of active research, with more than 7000 piperidine-related papers published during the last five years . Future directions in this field may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Propiedades

IUPAC Name |

N-piperidin-4-ylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c15-11(14-8-2-1-3-9-14)13-10-4-6-12-7-5-10;/h10,12H,1-9H2,(H,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPRWIKEGNARAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-4-yl)piperidine-1-carboxamide hydrochloride | |

CAS RN |

1233952-69-6 | |

| Record name | 1-Piperidinecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B3027027.png)

![1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3027043.png)